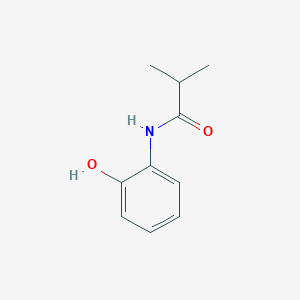

N-(2-hydroxyphenyl)-2-methylpropanamide

概要

説明

N-(2-ヒドロキシフェニル)-2-メチルプロパンアミドは、以下の特性を持つ化学化合物です。

分子式: C8H9NO2

分子量: 151.1626 g/mol

IUPAC標準InChI: InChI=1S/C8H9NO2/c1-6(10)9-7-4-2-3-5-8(7)11/h2-5,11H,1H3,(H,9,10)

2. 製法

合成経路: N-(2-ヒドロキシフェニル)-2-メチルプロパンアミドの合成には、2-アミノフェノールのアセチル化が関与します。一般的な合成経路を以下に示します。

工業生産方法: N-(2-ヒドロキシフェニル)-2-メチルプロパンアミドは、大量に工業的に生産されていません。 医薬品の合成における中間体として用いられています .

準備方法

Synthetic Routes: The synthetic preparation of N-(2-hydroxyphenyl)-2-methylpropanamide involves acetylation of 2-aminophenol. Here’s a common synthetic route:

Acetylation: Acetanilide (2’-hydroxy-) is acetylated using acetic anhydride or acetyl chloride to yield this compound .

Industrial Production Methods: this compound is not produced industrially in large quantities. it serves as an intermediate in the synthesis of pharmaceutical compounds .

化学反応の分析

反応:

アセチル化: この化合物はアセチル化を受け、アミノ基がアセチル基に置換されます。

加水分解: N-(2-ヒドロキシフェニル)-2-メチルプロパンアミドは、酸性条件下で加水分解され、2-アミノフェノールに戻ります。

アセチル化: 塩基 (ピリジンなど) の存在下での無水酢酸または塩化アセチル。

加水分解: 希酸 (例: 塩酸)。

主な生成物: アセチル化の主な生成物は、N-(2-ヒドロキシフェニル)-2-メチルプロパンアミド自体です。

科学的研究の応用

Pharmaceutical Research

Intermediate for Drug Synthesis

- N-(2-hydroxyphenyl)-2-methylpropanamide is primarily used as an intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in acetylation reactions, which are crucial for modifying biological molecules and enhancing their therapeutic efficacy.

Potential Biological Activities

- Preliminary studies suggest that derivatives of 2-aminophenol have antimicrobial and anticancer properties. The compound's ability to modify functional groups can lead to the development of new drugs targeting specific diseases .

Chemical Research

Synthetic Routes

- The synthesis of this compound typically involves acetylation of 2-aminophenol using acetic anhydride or acetyl chloride. This reaction is conducted under controlled conditions to optimize yield and purity.

Reactions and Mechanisms

- The compound undergoes various chemical reactions, including:

- Acetylation: Converts the amino group into an acetyl group.

- Hydrolysis: Can revert back to 2-aminophenol under acidic conditions.

| Reaction Type | Reagents | Conditions | Major Products |

|---|---|---|---|

| Acetylation | Acetic anhydride | Base (e.g., pyridine) | This compound |

| Hydrolysis | Dilute acid (HCl) | Acidic conditions | 2-aminophenol |

Research has demonstrated that compounds related to this compound exhibit significant biological activities:

- Antimicrobial Properties: Studies indicate that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Anticancer Effects: There is ongoing research into the anticancer properties of related compounds, focusing on their mechanisms of action against different cancer cell lines.

Synthetic Methodologies

Recent advancements in synthetic strategies have improved the efficiency of producing benzoxazole derivatives from 2-aminophenol:

作用機序

N-(2-ヒドロキシフェニル)-2-メチルプロパンアミドの正確な作用機序は十分には解明されていません。 アセチル化反応から、機能基のアセチル化によって生物分子を修飾する可能性が示唆されています。

6. 類似化合物の比較

N-(2-ヒドロキシフェニル)-2-メチルプロパンアミドは、その特定の置換パターンによって独特な化合物です。 類似化合物には、アセタンイリドやその他のアセチル化フェノール類が含まれます。

類似化合物との比較

N-(2-hydroxyphenyl)-2-methylpropanamide is unique due to its specific substitution pattern. Similar compounds include acetanilide and other acetylated phenols.

生物活性

N-(2-hydroxyphenyl)-2-methylpropanamide, a compound with notable structural features, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group attached to a phenyl ring, which contributes to its biological activity. The compound's structure can be represented as follows:

Target Interactions

Research indicates that this compound interacts with various molecular targets, leading to significant biological effects. Its mechanism primarily involves the modulation of biochemical pathways associated with apoptosis and cell proliferation.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. This effect is mediated through the accumulation of reactive oxygen species (ROS), which disrupt cellular homeostasis and trigger apoptotic pathways .

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in lipid metabolism, akin to other compounds in its class. For instance, it has been reported to affect dihydroceramide Δ4-desaturase 1 (DEGS1) activity, which plays a role in ceramide metabolism and cell signaling.

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Induces apoptosis in various cancer cell lines through ROS generation. |

| Antimicrobial | Exhibits antimicrobial properties against specific bacterial strains. |

| Anti-inflammatory | Potentially reduces inflammation markers in vitro. |

| Analgesic | May provide pain relief through modulation of pain pathways. |

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in different contexts.

- Anticancer Activity :

- Antimicrobial Properties :

- Inflammation Modulation :

特性

IUPAC Name |

N-(2-hydroxyphenyl)-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-7(2)10(13)11-8-5-3-4-6-9(8)12/h3-7,12H,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHKGYSSGAHTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。